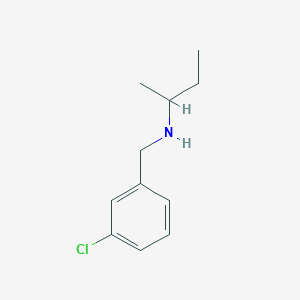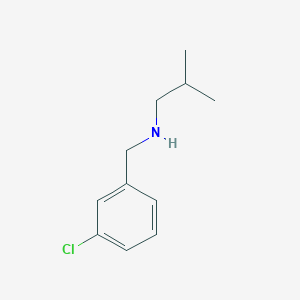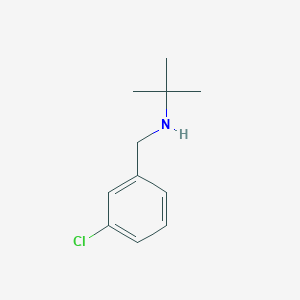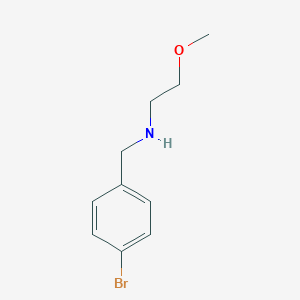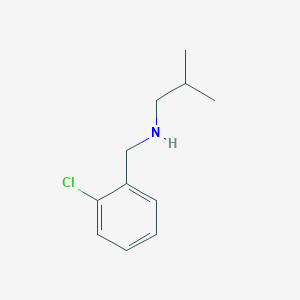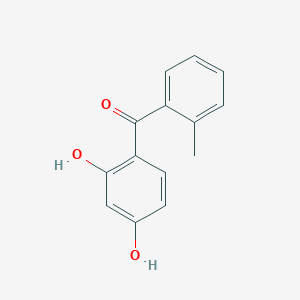
Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)-, also known as 2-Hydroxy-4-methoxyacetophenone, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of acetophenone, which is a common building block in organic synthesis. Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)- has been found to possess a range of interesting properties, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)- is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This may be responsible for its observed anti-inflammatory and anti-cancer effects.
Effets Biochimiques Et Physiologiques
Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)- has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of certain inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)- in lab experiments is its relatively simple synthesis method and high purity. It is also a relatively stable compound, making it easy to handle and store. One limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research involving Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)-. One area of interest is in the development of new anti-inflammatory and anti-cancer drugs based on this compound. Another area of interest is in the development of new fluorescent probes for detecting biological molecules. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential implications for human health.
Méthodes De Synthèse
Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)- can be synthesized using a variety of methods. One common method involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with 2-methylphenylboronic acid in the presence of a palladium catalyst. This reaction produces the desired product in good yield and purity. Other methods involve the use of different starting materials and reaction conditions, but the basic approach is similar.
Applications De Recherche Scientifique
Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)- has been used in a variety of scientific research applications. One area of interest is in the field of medicinal chemistry, where this compound has been found to possess potential anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a fluorescent probe for detecting biological molecules.
Propriétés
Numéro CAS |
14446-07-2 |
|---|---|
Nom du produit |
Methanone, (2,4-dihydroxyphenyl)(2-methylphenyl)- |
Formule moléculaire |
C14H12O3 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
(2,4-dihydroxyphenyl)-(2-methylphenyl)methanone |
InChI |
InChI=1S/C14H12O3/c1-9-4-2-3-5-11(9)14(17)12-7-6-10(15)8-13(12)16/h2-8,15-16H,1H3 |
Clé InChI |
HJPCUVKFCLZYFR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)O)O |
SMILES canonique |
CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



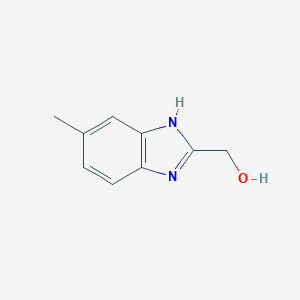
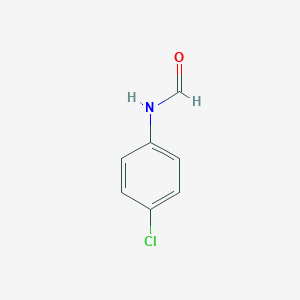
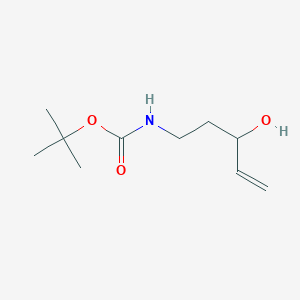
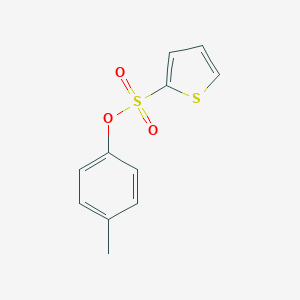
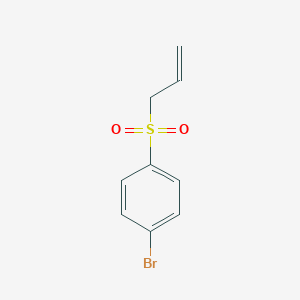
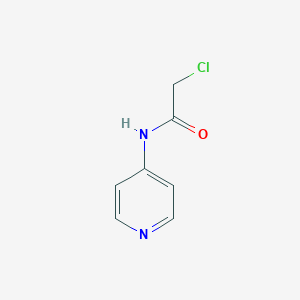
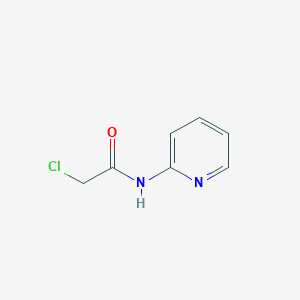
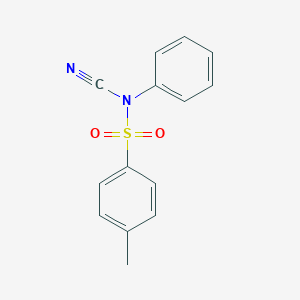
![2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine](/img/structure/B180987.png)
